Synthesis of Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate: A Guide for Medicinal Chemistry Applications
Synthesis of Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate: A Guide for Medicinal Chemistry Applications
An In-depth Technical Guide for Drug Development Professionals
Abstract
The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] The strategic introduction of fluorine can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[2] This guide provides a detailed, technically-grounded protocol for the synthesis of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate, a valuable building block for drug discovery programs. We will dissect the synthetic strategy, provide a step-by-step experimental protocol based on established methodologies for α-fluorination of ketones, and discuss the mechanistic rationale behind the key transformation. This document is intended for researchers, chemists, and drug development professionals seeking to incorporate this fluorinated intermediate into their synthetic workflows.
Strategic Approach: Retrosynthetic Analysis
The synthesis of the target molecule, tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate, hinges on the selective installation of a fluorine atom at the C3 position, which is alpha (α) to the carbonyl group. The most direct and reliable method to achieve this transformation is through an electrophilic fluorination of the corresponding ketone precursor.
The chosen strategy involves two primary stages:
-
Synthesis of the Precursor: Securing the starting material, tert-butyl 4-oxoazepane-1-carboxylate.
-
α-Fluorination: Introducing the fluorine atom at the C3 position using a suitable electrophilic fluorine source.
This approach leverages a commercially available and highly effective fluorinating agent, providing a robust and scalable route to the desired product.
Caption: Retrosynthetic pathway for the target compound.
Part I: Synthesis of the Precursor
The immediate precursor required for the fluorination step is tert-butyl 4-oxoazepane-1-carboxylate (CAS 188975-88-4).[3][4] While this intermediate can be purchased, a scalable synthesis is well-documented, typically involving the ring expansion of a smaller, readily available cyclic amine. A robust industrial-scale process relies on the ring expansion of tert-butyl piperidin-4-one-1-carboxylate.[5]
Boc Protection of 4-Piperidone
The first step is the protection of the nitrogen atom of 4-piperidone with a tert-butoxycarbonyl (Boc) group. The Boc group is ideal due to its stability under the conditions of the subsequent fluorination step and its straightforward removal under mildly acidic conditions.[6]
Experimental Protocol:
-
To a stirred solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in a suitable solvent mixture such as 1:1 dioxane/water, add triethylamine (2.2 eq) and cool the mixture to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until completion is confirmed by TLC or LC-MS.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-4-piperidone, which is often used without further purification.
Ring Expansion to Tert-butyl 4-oxoazepane-1-carboxylate
With the protected piperidone in hand, a ring expansion reaction is performed to construct the seven-membered azepane core.
Experimental Protocol:
-
A solution of N-Boc-4-piperidone (1.0 eq) is prepared in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
The solution is cooled to the appropriate temperature (e.g., 0 °C or lower, as specified by the chosen ring-expansion methodology).
-
The ring-expansion reagent, such as ethyl diazoacetate in the presence of a Lewis acid catalyst like BF₃·OEt₂, is added dropwise.[5]
-
The reaction is stirred at low temperature and monitored carefully for the consumption of the starting material.
-
Upon completion, the reaction is cautiously quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford pure tert-butyl 4-oxoazepane-1-carboxylate.
Part II: Electrophilic α-Fluorination
This is the pivotal step in the synthesis. The introduction of the fluorine atom is achieved by treating the ketone precursor with an electrophilic fluorinating agent. Selectfluor® (F-TEDA-BF₄) is the reagent of choice for this transformation due to its efficacy, stability, and relative ease of handling.[7][8]
Mechanistic Rationale
The electrophilic fluorination of a ketone proceeds through an enol or enolate intermediate.[2][9] In the presence of the ketone, an equilibrium exists between the keto and enol tautomers. The electron-rich double bond of the enol tautomer acts as a nucleophile, attacking the electrophilic fluorine atom of the Selectfluor® reagent.[2][9] This attack forms a new C-F bond and regenerates the carbonyl group, yielding the α-fluorinated ketone. For simple ketones like our substrate, where enolization may be slow, the reaction might require heating to facilitate the formation of the necessary enol intermediate.[2]
Caption: Proposed mechanism for electrophilic fluorination.
Experimental Protocol: Synthesis of Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate
Materials & Reagents
| Reagent | Mol. Wt. | Molar Eq. | Amount (Example) |
| Tert-butyl 4-oxoazepane-1-carboxylate | 213.28 | 1.0 | 2.13 g (10 mmol) |
| Selectfluor® (F-TEDA-BF₄) | 354.26 | 1.2 | 4.25 g (12 mmol) |
| Acetonitrile (CH₃CN) | 41.05 | Solvent | 100 mL |
Procedure:
-
Charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq).
-
Add anhydrous acetonitrile as the solvent. Acetonitrile is a preferred solvent as it effectively dissolves both the substrate and the Selectfluor® reagent.[2][10]
-
Add Selectfluor® (1.2 eq) to the solution in one portion.
-
Heat the reaction mixture to reflux (approx. 82 °C) and stir.
-
Monitor the reaction progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with water and saturated aqueous brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate as the final product.
Caption: Experimental workflow for the α-fluorination step.
Characterization and Purity Analysis
The identity and purity of the final compound, tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate (CAS 644982-12-7), must be confirmed through rigorous analytical methods.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton signal corresponding to the C3 position in the starting material will disappear. The adjacent protons on C2 and C5 will show modified splitting patterns due to coupling with the new fluorine atom.
-
¹³C NMR: The carbon at the C3 position will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF).
-
¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom in the molecule.[9]
-
-
Mass Spectrometry (MS): Techniques like LC-MS or GC-MS will be used to confirm the molecular weight (231.26 g/mol ) of the product.[11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound.
Safety and Handling
-
Selectfluor®: This reagent is a strong oxidizing agent. Avoid contact with skin and eyes, and prevent contact with combustible materials. Handle in a well-ventilated fume hood.
-
Solvents: Acetonitrile, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.
-
General Precautions: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
Conclusion
The synthesis of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate is reliably achieved through a two-stage process involving the synthesis of a Boc-protected 4-oxoazepane precursor followed by a direct electrophilic α-fluorination. The use of Selectfluor® provides an efficient and well-documented method for the key fluorination step. This guide offers a comprehensive framework, from mechanistic understanding to a detailed experimental protocol, enabling medicinal chemists to produce this valuable fluorinated building block for application in advanced drug discovery programs.
References
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Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
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A schematic overview of the two-step synthesis of N-Boc-3-fluoro-4-oxoazepane from N-Boc-azepane.
